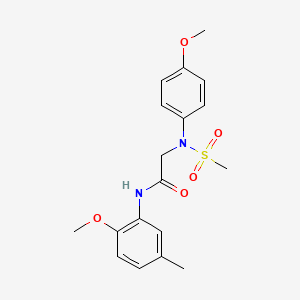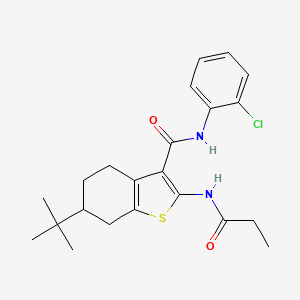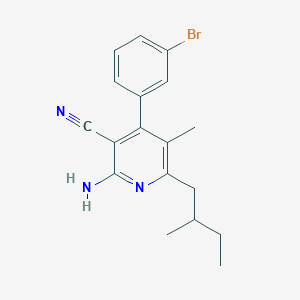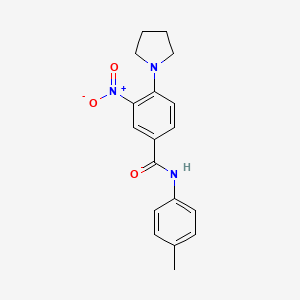
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, commonly referred to as "MBMPG," is a small molecule that has gained attention in the scientific community due to its potential applications in research. This compound is a glycine transporter 1 (GlyT1) inhibitor, which means it has the ability to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a role in a variety of physiological processes, including the regulation of mood, sleep, and pain. In
Wissenschaftliche Forschungsanwendungen
MBMPG has been studied extensively in the context of its potential applications in research. One area of research that has received particular attention is the study of the role of glycine in the regulation of mood and anxiety. Studies have shown that glycine levels in the brain are altered in individuals with mood disorders such as depression and anxiety. By modulating the levels of glycine in the brain, MBMPG has the potential to be used as a therapeutic agent for these disorders.
Wirkmechanismus
As mentioned earlier, MBMPG is a N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibitor. N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a protein that is responsible for the reuptake of glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, MBMPG increases the levels of glycine in the synaptic cleft, which can enhance the activity of glycine receptors and modulate neurotransmission.
Biochemical and Physiological Effects:
MBMPG has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glycine levels and neurotransmission, MBMPG has been shown to have anti-inflammatory effects and to modulate the release of other neurotransmitters such as glutamate and GABA. These effects have led to interest in MBMPG as a potential therapeutic agent for a variety of conditions, including mood disorders, pain, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MBMPG for lab experiments is its specificity for N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. This specificity allows researchers to study the effects of modulating glycine levels without the confounding effects of other neurotransmitters. However, one limitation of MBMPG is its relatively short half-life, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are several future directions for research on MBMPG. One area of research is the study of its potential therapeutic applications, particularly in the treatment of mood disorders. Another area of research is the study of its effects on other neurotransmitters and physiological processes. Additionally, future research could focus on developing more potent and selective N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibitors based on the structure of MBMPG.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h3-11H,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBSFCGYJJLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-(N-methylsulfonylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934611.png)
![4-isopropoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934626.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)
![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)
![2-[methyl(1-thieno[2,3-d]pyrimidin-4-yl-4-piperidinyl)amino]ethanol](/img/structure/B3934680.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3934685.png)
